Product packaging for Lantibiotic pep5(Cat. No.:CAS No. 84931-86-2)

Lantibiotic pep5

Cat. No.: B1256421
CAS No.: 84931-86-2
M. Wt: 3590.4 g/mol
InChI Key: SRCAXTIBNLIRHU-JJKPAIEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lantibiotic Pep5 is a ribosomally synthesized and post-translationally modified antimicrobial peptide (lantibiotic) produced by Staphylococcus epidermidis 5. Its biosynthetic gene cluster, including the structural gene pepA , is located on the 18.6 kbp plasmid pED503 . Pep5 is classified as a type A lantibiotic, characterized by its elongated, screw-shaped, and amphipathic structure, which contains the characteristic thioether amino acids lanthionine and 3-methyllanthionine, as well as dehydrated amino acids dehydroalanine and dehydrobutyrine . The primary antimicrobial activity of Pep5 is based on its interaction with the bacterial cytoplasmic membrane. The peptide is cationic and exerts a strong bactericidal effect by forming voltage-dependent, short-lived pores in energized membranes of susceptible Gram-positive bacteria . This action leads to the rapid efflux of ions and cytoplasmic solutes, such as potassium, causing membrane depolarization and ultimately cell death . This mechanism demonstrates potent activity against a range of clinically relevant targets, including antibiotic-resistant strains . For the producer strain, self-protection (immunity) is conferred by the dedicated immunity gene pepI , which is located upstream of the pepA structural gene within the same biosynthetic cluster . The stability of the pepI transcript is crucial for a high level of immunity and is ensured by an inverted repeat sequence located downstream of pepA . Pep5 is an essential research tool for investigating the fundamental biology of lantibiotics, including their unique biosynthetic pathways, modes of action, and immunity mechanisms. Its study contributes to the broader field of developing novel antimicrobial agents to combat multidrug-resistant bacteria . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C153H258N46O41S6 B1256421 Lantibiotic pep5 CAS No. 84931-86-2

Properties

CAS No.

84931-86-2

Molecular Formula

C153H258N46O41S6

Molecular Weight

3590.4 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(E)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(Z)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-(2-oxobutanoylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]but-2-enoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]but-2-enoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylbut-2-enoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C153H258N46O41S6/c1-19-81(13)119(197-124(212)85(17)172-145(233)109-51-40-64-199(109)114(204)71-169-121(209)82(14)173-146(234)110(200)22-4)149(237)185-95(49-38-62-165-152(161)162)130(218)171-84(16)123(211)191-108(76-245)144(232)195-117(79(9)10)147(235)184-94(47-30-36-60-158)133(221)182-98(53-55-116(207)208)136(224)192-105(73-242)142(230)183-97(52-54-115(205)206)135(223)180-93(46-29-35-59-157)132(220)177-89(21-3)128(216)187-100(65-77(5)6)137(225)181-92(45-28-34-58-156)129(217)170-83(15)122(210)176-88(20-2)127(215)179-96(50-39-63-166-153(163)164)134(222)188-101(66-78(7)8)138(226)189-102(67-87-41-24-23-25-42-87)139(227)198-120(86(18)246)150(238)196-118(80(11)12)148(236)194-107(75-244)143(231)193-106(74-243)141(229)178-90(43-26-32-56-154)125(213)167-69-112(202)174-91(44-27-33-57-155)131(219)190-103(68-111(160)201)126(214)168-70-113(203)175-104(72-241)140(228)186-99(151(239)240)48-31-37-61-159/h20-21,23-25,41-42,77-85,90-109,117-119,241-246H,19,22,26-40,43-76,154-159H2,1-18H3,(H2,160,201)(H,167,213)(H,168,214)(H,169,209)(H,170,217)(H,171,218)(H,172,233)(H,173,234)(H,174,202)(H,175,203)(H,176,210)(H,177,220)(H,178,229)(H,179,215)(H,180,223)(H,181,225)(H,182,221)(H,183,230)(H,184,235)(H,185,237)(H,186,228)(H,187,216)(H,188,222)(H,189,226)(H,190,219)(H,191,211)(H,192,224)(H,193,231)(H,194,236)(H,195,232)(H,196,238)(H,197,212)(H,198,227)(H,205,206)(H,207,208)(H,239,240)(H4,161,162,165)(H4,163,164,166)/b88-20-,89-21-,120-86+/t81-,82-,83-,84-,85-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,117-,118-,119-/m0/s1

InChI Key

SRCAXTIBNLIRHU-JJKPAIEPSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(=CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=C(C)S)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)C(C)NC(=O)C(=O)CC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N/C(=C\C)/C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N/C(=C\C)/C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N/C(=C(\C)/S)/C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](C)NC(=O)C(=O)CC

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(=CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=C(C)S)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)C(C)NC(=O)C(=O)CC

Synonyms

lantibiotic Pep5
Pep 5
Pep 5 staphylococcin

Origin of Product

United States

Origin and Biological Context of Lantibiotic Pep5 Production

Identification of Producer Organism: Staphylococcus epidermidis Strain 5 and Related Clinical Isolates

The lantibiotic Pep5 is notably produced by Staphylococcus epidermidis strain 5. cenmed.comnih.govatamanchemicals.comwikipedia.org This strain has been a primary focus of research into Pep5 biosynthesis and function. Beyond this specific laboratory strain, the ability to produce Pep5 or related lantibiotics has also been observed in clinical isolates of Staphylococcus epidermidis. fishersci.comwikipedia.org For instance, a clinical Staphylococcus epidermidis strain, KSE112, has been identified as a Pep5 producer with activity against Staphylococcus aureus. fishersci.com The production of bacteriocins, including Pep5 and epidermin (B1255880), by S. epidermidis isolates from catheter-related infections has also been investigated. nih.gov This indicates that Pep5 production is not limited to a single laboratory strain but can be a characteristic of clinically relevant S. epidermidis isolates.

Research has utilized various Staphylococcus strains in the study of Pep5, including S. epidermidis 5 as the wild-type producer, and S. epidermidis 25 as a variant cured of the Pep5 production plasmid. atamanchemicals.com Staphylococcus carnosus TM300 and BN1 have also been employed as cloning and indicator hosts in genetic studies. nih.govatamanchemicals.comfishersci.caeragene.com

Table 1: Bacterial Strains Mentioned in Pep5 Research

StrainDescriptionReference
Staphylococcus epidermidis 5Wild-type producer of Pep5, harbors plasmid pED503. cenmed.comnih.govatamanchemicals.comfishersci.ca
Staphylococcus epidermidis 25Variant of S. epidermidis 5, cured of plasmid pED503 (Pep5- and immunity-negative). nih.govatamanchemicals.comnih.govnih.gov
Staphylococcus epidermidis KSE112Clinical isolate producing Pep5 with anti-S. aureus activity. fishersci.com
Staphylococcus carnosus TM300Sensitive to Pep5, used as a cloning host. atamanchemicals.comeragene.com
Staphylococcus carnosus BN1Indicator strain for Pep5. nih.govfishersci.ca

Genetic Location of Pep5 Biosynthetic Machinery: Plasmid pED503 and its Variants

The genetic information required for Pep5 biosynthesis is primarily located on a plasmid. In Staphylococcus epidermidis strain 5, this is the 20-kb plasmid pED503. cenmed.comatamanchemicals.comnih.govwikipedia.org Studies involving curing treatments demonstrated a correlation between the loss of the 12.3 x 10⁶ molecular weight plasmid (identified as pED503) and the failure to produce Pep5 and exhibit immunity. cenmed.com Transformation of S. epidermidis 5 variants cured of pED503 with this plasmid restored Pep5 production and immunity. cenmed.com

The Pep5 biosynthetic gene cluster spans approximately 7.9 kb on pED503 and includes several genes essential for the production of the mature lantibiotic. atamanchemicals.com These genes encode for the structural peptide (pepA), enzymes involved in post-translational modification (pepB and pepC), proteolytic processing (pepP), transport (pepT), and immunity (pepI). fishersci.comnih.govatamanchemicals.comfishersci.ca The structural gene pepA encodes a 60-amino acid prepeptide, which is processed into the 34-amino acid mature Pep5 peptide. nih.govfishersci.ca The immunity gene pepI is located upstream of pepA. atamanchemicals.comnih.gov

Variants of pED503 or recombinant plasmids containing parts of the Pep5 gene cluster have been constructed and used in research to understand the function of individual genes and the biosynthesis pathway. For instance, a 6.2-kb fragment of pED503 containing pepA, pepI, and downstream sequence was sufficient to direct the biosynthesis of active Pep5 in a non-producing variant. wikipedia.orgwikipedia.org Recombinant plasmids like pMR2, containing pepA and pepI, have been used to study immunity. fishersci.canih.govnih.gov The organization of the Pep5 gene cluster (pepTIAPBC) is similar to that of the epicidin 280 gene cluster (eciIAPBC) found on plasmid pCH01 of S. epidermidis BN 280, although the epicidin cluster lacks a gene for an ABC transporter found in the Pep5 cluster. eragene.com

Genetic Architecture and Biosynthesis of Lantibiotic Pep5

Organization of the Pep5 Biosynthetic Gene Cluster (pepTIAPBC and Associated Genes)

The biosynthesis of Pep5 is directed by the 20-kbp plasmid pED503 in Staphylococcus epidermidis 5. nih.govcapes.gov.brresearchgate.net A 7.9-kbp DNA fragment within this plasmid contains the genetic information necessary for Pep5 synthesis. nih.govcapes.gov.brresearchgate.net This fragment constitutes the Pep5 biosynthetic gene cluster, which is organized with the gene arrangement pepTIAPBC. nih.govcapes.gov.brresearchgate.net This cluster includes genes encoding the structural peptide, modification enzymes, a proteolytic processing enzyme, a transport protein, and an immunity protein. researchgate.netnih.gov

Structural Gene (pepA) Encoding the Prepeptide

The structural gene, pepA, encodes the precursor peptide of Pep5. nih.govresearchgate.netoup.comnih.govasm.org The pepA gene codes for a 60-amino acid prepeptide. oup.comnih.govoup.com This prepeptide consists of two distinct parts: an N-terminal leader sequence, which is 26 amino acids long, and a C-terminal propeptide domain, which is 34 amino acids long and corresponds to the mature peptide. oup.comoup.com The propeptide domain contains serine, threonine, and cysteine residues at positions that will be modified into unusual amino acids in the mature lantibiotic. oup.comoup.com The nucleotide sequence of pepA confirms that Pep5 is synthesized ribosomally. nih.gov

Genes Encoding Modification Enzymes (pepB, pepC)

The Pep5 biosynthetic gene cluster includes two genes, pepB and pepC, which encode putative modification enzymes. nih.govcapes.gov.brresearchgate.net These enzymes are responsible for the post-translational modifications that convert specific residues in the prepeptide into the characteristic lanthionine (B1674491), methyllanthionine, and dehydroamino acids found in mature Pep5. asm.orgasm.org Deletion of both pepB and pepC leads to the accumulation of the Pep5 prepeptide within the cells, without the excretion of the processed peptide. nih.govcapes.gov.brresearchgate.net

Studies have indicated that PepB is likely responsible for the dehydration of serine and threonine residues in the propeptide, converting them into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govresearchgate.netasm.org PepC is a thioether-forming protein, catalyzing the reaction between the thiol groups of cysteine residues and the double bonds of the dehydrated serine and threonine residues to form the lanthionine and methyllanthionine ring structures. nih.govresearchgate.netoup.com A pepC-deletion mutant produced fragments lacking serine and threonine, with only a single lanthionine residue detected out of the three expected, while unmodified cysteine residues were still present. nih.govresearchgate.net This provides evidence for the role of PepC in thioether formation. nih.govcapes.gov.br

Gene Encoding Proteolytic Processing Enzyme (pepP)

The gene pepP in the Pep5 gene cluster encodes a serine protease. nih.govcapes.gov.brresearchgate.net This enzyme is responsible for the proteolytic cleavage of the N-terminal leader sequence from the modified prepeptide, a crucial step in the maturation and activation of Pep5. doi.orgoup.comoup.com Inactivation of PepP through site-directed mutagenesis of its active-site histidine residue results in the production of incorrectly processed Pep5 fragments with significantly reduced antimicrobial activity. nih.govcapes.gov.brresearchgate.net PepP is considered an intracellular enzyme. oup.com

Gene Encoding Transport Protein (pepT)

The pepT gene codes for a translocator protein belonging to the ABC transporter family. nih.govcapes.gov.brresearchgate.net This protein is involved in the export of the processed and modified Pep5 peptide from the producer cell. oup.comoup.com Deletion of pepT reduces Pep5 production to approximately 10%, suggesting that other host-encoded translocators can partially compensate for its absence. nih.govcapes.gov.brresearchgate.net PepT does not possess an N-terminal proteolytic domain, unlike some other ABC transporters involved in bacteriocin (B1578144) export. researchgate.net

Immunity Gene (pepI)

The Pep5 biosynthetic gene cluster contains the pepI gene, which is responsible for conferring immunity to the producer strain against its own lantibiotic. researchgate.netnih.govasm.orgnih.gov The pepI gene is located upstream of the structural gene pepA. researchgate.netasm.orgresearchgate.net PepI codes for a 69-amino acid peptide. researchgate.netnih.govasm.orgnih.gov This immunity peptide is characterized by a hydrophobic N-terminal segment and a strongly hydrophilic C-terminal part. researchgate.netnih.govasm.org PepI is thought to be loosely attached to the outside of the cytoplasmic membrane and may interact with the lantibiotic at the membrane site to provide self-protection. nih.govscispace.com Expression of pepI alone can confer significant insensitivity to Pep5. asm.org The stability of pepI transcripts, influenced by an inverted repeat downstream of pepA, is important for the expression of the immunity phenotype. asm.org

Ribosomal Synthesis of the Pep5 Prepeptide

Like other known lantibiotics, Pep5 is synthesized ribosomally. plos.orgdoi.orgoup.comcapes.gov.brresearchgate.netnih.govnih.gov The process begins with the transcription of the structural gene pepA into mRNA. asm.org This mRNA is then translated by ribosomes to produce the linear precursor peptide, known as the prepeptide. doi.orgasm.orgcapes.gov.broup.comnih.govoup.com The Pep5 prepeptide is 60 amino acids in length and contains an N-terminal leader sequence and a C-terminal propeptide. oup.comnih.govoup.com The propeptide region contains the specific serine, threonine, and cysteine residues that will undergo extensive post-translational modifications to form the mature, biologically active lantibiotic. doi.orgasm.orgoup.comasm.orgoup.com This ribosomal synthesis and the subsequent enzymatic modifications are key features distinguishing lantibiotics from peptides synthesized by non-ribosomal peptide synthetases. asm.orgplos.orgasm.organnualreviews.orgoup.comacs.org

Enzymatic Post-Translational Modifications of the Pep5 Prepeptide

The conversion of the ribosomally synthesized Pep5 prepeptide into the mature, active lantibiotic involves a series of enzymatic post-translational modifications. asm.orgoup.comacs.org These modifications introduce the characteristic dehydrated and thioether-bridged amino acids. oup.com

Dehydration of Serine and Threonine Residues to Didehydroamino Acids (Dha, Dhb) by PepB

The first step in the modification process is the selective dehydration of specific serine (Ser) and threonine (Thr) residues within the propeptide segment of the Pep5 prepeptide. asm.orgoup.comacs.organnualreviews.org This reaction is catalyzed by the enzyme PepB. asm.orgoup.comacs.org Dehydration of Ser residues results in the formation of 2,3-didehydroalanine (Dha), while dehydration of Thr residues yields 2,3-didehydrobutyrine (Dhb). oup.comresearchgate.net Experimental evidence, such as the accumulation of Pep5 prepeptide with dehydrated residues but without thioethers in a pepC-deletion mutant, strongly suggests that PepB is responsible for this dehydration step. acs.orgresearchgate.net

Thioether Ring Formation (Lanthionine and Methyllanthionine Bridges) via Michael-Type Addition Catalyzed by PepC

Following dehydration, the thiol groups of cysteine (Cys) residues in the propeptide undergo a Michael-type addition reaction with the double bonds of the newly formed dehydroamino acids (Dha and Dhb). cabidigitallibrary.orgoup.comresearchgate.net This reaction is catalyzed by the enzyme PepC and leads to the formation of the intramolecular thioether bridges characteristic of lantibiotics. cabidigitallibrary.orgoup.comacs.orgresearchgate.net The reaction between a Cys and a Dha residue forms a lanthionine (Lan) bridge, while the reaction between a Cys and a Dhb residue forms a methyllanthionine (MeLan) bridge. oup.comacs.org Studies involving deletion of the pepC gene have shown that while dehydration still occurs, the formation of lanthionine rings is diminished, and the peptide contains unmodified cysteine residues, confirming PepC's role as the thioether-forming protein. cabidigitallibrary.orgacs.orgnih.gov Pep5 contains three such bridges: two lanthionines and one methyllanthionine. cabidigitallibrary.orgoup.com

Proteolytic Cleavage of the Leader Peptide by PepP

After the post-translational modifications of the propeptide are complete, the N-terminal leader peptide is removed by proteolytic cleavage. oup.comannualreviews.org This processing step is catalyzed by the enzyme PepP, a serine protease. oup.comacs.org Inactivation of PepP by site-directed mutagenesis of its active-site histidine residue results in the production of incorrectly processed Pep5 fragments with significantly reduced antimicrobial activity. oup.comacs.org The leader peptide is typically cleaved after the modifications of the core peptide are finalized. asm.org

Formation of N-Terminal 2-Oxobutyryl Residue

Pep5 has a distinctive N-terminal 2-oxobutyryl group. cabidigitallibrary.orgoup.com This modification is thought to be formed through the non-enzymatic hydrolysis of an N-terminal didehydrobutyrine (Dhb) residue that becomes exposed after the proteolytic cleavage of the leader peptide. cabidigitallibrary.organnualreviews.orgnih.govnih.gov Didehydro residues located at the N-terminus after leader peptide removal are generally unstable and can spontaneously deaminate to form oxoacyl residues. annualreviews.orgnih.gov

Role of Leader Peptide in Biosynthetic Efficiency and Correct Modification

The N-terminal leader peptide of the Pep5 prepeptide, although cleaved off in the mature peptide, plays a crucial role in the biosynthesis process. oup.comnih.govepo.org Leader peptides in lantibiotics are generally hydrophilic, often with a high proportion of charged amino acids and a net negative charge in the case of type-A lantibiotics like Pep5. annualreviews.orgepo.org While the exact role is not fully clear, several functions have been suggested. oup.com The leader peptide is believed to be necessary to keep the lantibiotic inactive before export, thereby protecting the producer cell. oup.comasm.org It may also interact with the propeptide, stabilizing a conformation that is recognized by the modifying enzymes PepB and PepC, thus influencing correct ring formation and processing. oup.comasm.orgnih.gov Studies on Pep5 leader peptide mutations have indicated that while a conserved motif (FDLEI in Pep5) found in some other class I lantibiotics is not essential for correct ring formation or processing in Pep5, it appears important for optimal biosynthesis rates. oup.com The leader peptide mediates the recognition of the prepeptide by the modification enzymes. nih.gov

Mechanism of Pep5 Export from Producer Cell

The mature Pep5 peptide is exported from the producer cell. oup.com The Pep5 biosynthetic gene cluster includes a gene, pepT, which codes for a translocator belonging to the ABC transporter family. nih.govacs.org This suggests that PepT is involved in the export of Pep5. acs.org Deletion of pepT has been shown to reduce Pep5 production significantly, indicating its role in the export process, although partial replacement by other host-encoded translocators may occur. acs.org ABC transporters are commonly responsible for translocating lantibiotics outside the producing cell, where they exert their biological activity. oup.com

Structural Biology of Mature Lantibiotic Pep5

Primary Amino Acid Sequence and Post-Translationally Modified Residues

Pep5 is a peptide composed of 34 amino acids. nih.govasm.orgoup.com It is synthesized ribosomally as a larger precursor peptide (pre-Pep5) of 60 amino acids, which includes an N-terminal leader sequence and a C-terminal propeptide region of 34 amino acids that undergoes modification. oup.comnih.govnih.gov The mature peptide contains several unusual, post-translationally modified amino acids. These include the thioether amino acids lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), which form intramolecular ring structures. nih.govasm.orgebi.ac.uknih.gov Additionally, Pep5 contains two didehydrobutyrine (Dhb) residues in its central part and an N-terminal oxobutyryl residue. nih.govasm.org The formation of these modified residues is catalyzed by specific enzymes encoded within the Pep5 biosynthetic gene cluster. asm.orgoup.comnih.govdoi.org Serine and threonine residues in the propeptide are dehydrated to yield dehydroalanine (B155165) (Dha) and didehydrobutyrine (Dhb), respectively. oup.comdoi.org The thiol groups of cysteine residues then react with the double bonds of these dehydroamino acids to form the lanthionine and methyllanthionine thioether bridges. oup.com

Analysis of Intramolecular Thioether Linkages (Lanthionine and Methyllanthionine)

The defining structural features of Pep5 are its intramolecular thioether linkages, which result in the formation of three rings. nih.govasm.orgnih.gov These linkages are formed by the addition of the thiol group of a cysteine residue to the double bond of a dehydrated serine (forming lanthionine) or a dehydrated threonine (forming methyllanthionine). oup.comdoi.org Pep5 contains one methyllanthionine and two lanthionine residues that create these three ring structures. asm.orgoup.com These rings are crucial for the structural integrity and function of Pep5. asm.orgnih.gov The ring structures serve to stabilize conformations essential for activity, such as amphiphilicity, and also protect the peptide from proteolytic degradation by enzymes from the producing strains. asm.orgnih.gov The specific positions of the cysteine, serine, and threonine residues in the precursor peptide dictate where these thioether bridges are formed in the mature lantibiotic. asm.org For example, the formation of the methyllanthionine ring (ring B) involves Thr-24 and Cys-27, while a lanthionine ring (ring C) is formed from Ser-26 and Cys-33. asm.org

Significance of Cationic Residues (Lysine, Arginine) for Overall Charge and Function

Pep5 is a strongly cationic peptide. ebi.ac.uknih.gov This positive charge is primarily attributed to the presence of basic amino acid residues, particularly lysine (B10760008) (Lys) and arginine (Arg). ontosight.ainih.govasm.orgnih.govmdpi.comresearchgate.net Pep5 contains eight positively charged amino acids. helsinki.fiasm.orgresearchgate.net The cationic nature of lantibiotics like Pep5 is crucial for their interaction with the negatively charged surface of bacterial membranes. ebi.ac.uknih.govmdpi.comopenrepository.com This electrostatic attraction is an initial step in the mechanism of action for pore-forming lantibiotics, facilitating the peptide's association with and insertion into the membrane. nih.govmdpi.comopenrepository.com Studies on lantibiotics have shown that positively charged residues play a critical role in their antimicrobial activity and membrane permeabilization properties. mdpi.comfrontiersin.org

Table 1: Key Structural Features of Mature Lantibiotic Pep5

FeatureDescription
Length 34 amino acids nih.govasm.orgoup.com
Modified Residues Lanthionine (Lan), Methyllanthionine (MeLan), Didehydrobutyrine (Dhb), N-terminal oxobutyryl nih.govasm.org
Thioether Rings Three intramolecular rings (one MeLan, two Lan) nih.govasm.orgoup.com
Overall Conformation Tricyclic nih.govasm.orgoup.comnih.gov, Screw-shaped/Rod-like (in lipophilic environments) nih.govasm.org
Net Charge Strongly cationic ebi.ac.uknih.gov
Key Cationic Residues Lysine (Lys), Arginine (Arg) ontosight.ainih.govasm.orgnih.gov
Number of Positive Charges Eight helsinki.fiasm.orgresearchgate.net

Molecular and Cellular Mechanism of Action

Interaction with Target Bacterial Membranes

Pep5, being a cationic peptide, initiates its interaction with target bacterial membranes through electrostatic attraction to the negatively charged phospholipids (B1166683). oup.commdpi.com Studies using non-energized liposomes indicated that Pep5 does not span the membrane in the absence of a membrane potential. nih.gov Acidic liposomes were affected more strongly by Pep5, further supporting the role of electrostatic interactions with phospholipid head groups. nih.gov The cytoplasmic membrane is considered the primary target of Pep5. nih.gov

Pore Formation Hypothesis and Experimental Evidence

Type A lantibiotics, including Pep5, form pores in the membranes of target cells through a multi-step process. mdpi.com This process begins with the interaction of the lantibiotic with the membrane and proceeds to its insertion into the phospholipid bilayer. mdpi.com

Voltage-Dependent Depolarization and Membrane Permeabilization

Pep5 has been shown to depolarize bacterial and planar lipid membranes in a voltage-dependent manner. nih.govnih.gov An artificial potassium diffusion potential across the cytoplasmic membrane of Staphylococcus cohnii was sufficient to promote Pep5 action, providing evidence that a sufficient membrane potential is a prerequisite for its activity. nih.govnih.gov A threshold potential of approximately -90 to -100 mV has been deduced from experiments with bacterial cells. nih.gov The bactericidal activity of lantibiotics like Pep5 is based on the depolarization of energized bacterial cytoplasmic membranes, initiated by the formation of aqueous transmembrane pores. uniprot.org This disruption of the proton motive force (PMF) leads to cell death by halting energy-requiring reactions. mdpi.com

Efflux of Ions and Cytoplasmic Solutes

Pore formation by Pep5 in the cytoplasmic membrane results in the efflux of intracellular compounds, such as ions, amino acids, and ATP, and a collapse of the protonmotive force. mdpi.comrug.nl Pep5 has been shown to cause the efflux of low molecular weight cytoplasmic compounds. scialert.netdocsdrive.com Studies have demonstrated the rapid efflux of potassium ions from bacterial cells upon treatment with similar pore-forming peptides. acs.org

Pore Architecture and Dynamics

As lantibiotics are relatively small, it is suggested that several peptide molecules assemble within the membrane to form a pore. oup.com Single pores formed by Pep5 have been resolved, often appearing as short-lived bursts and fluctuating among different conductance levels. nih.gov Pore diameters for Pep5 have been calculated to range from 0.1 to 1 nm. nih.gov Succinylation of the lysine (B10760008) residues of Pep5 resulted in prolonged pore lifetimes and the maintenance of distinct conductance levels, although this modification also required a higher threshold potential for activity. nih.gov Pep5 is predicted to adopt an alpha-helix secondary structure, which is known to be an active structure of antimicrobial peptides and favors interactions with membranes, pore formation, and stability due to its amphipathic nature. mdpi.com

Role of Specific Membrane Components and Binding Targets in Action

While some type A lantibiotics like nisin and epidermin (B1255880) utilize the undecaprenol-bound cell wall precursors, Lipid I and Lipid II, as docking molecules for pore formation, Pep5 does not appear to use these precursors in the same manner. asm.orgoup.comnih.gov The high-affinity binding of other lantibiotics to Lipid I and Lipid II is thought to energetically facilitate pore formation and explain the high sensitivity of some bacterial species. nih.gov

Interaction with Lipid II as a Docking Molecule or Pore Component

Role of Anionic Phospholipids in Membrane Association and Pore Formation

The interaction of Pep5 with the bacterial membrane is significantly influenced by the presence of anionic phospholipids rug.nlresearchgate.netpsu.edu. These negatively charged lipids play a crucial role in the initial association of the positively charged Pep5 peptide with the membrane surface through electrostatic interactions researchgate.netmdpi.com. This initial binding leads to a high local concentration of Pep5 on the membrane rug.nl.

While the precise details of Pep5 pore formation are still being elucidated, studies on similar lantibiotics like nisin provide insights. In the presence of anionic phospholipids, lantibiotics form nonselective, transient pores rug.nl. The insertion of the peptide into the membrane, potentially as an aggregate, is thought to involve a reorientation from a surface-bound state rug.nl. The co-insertion of bound anionic phospholipids can lead to a bending of the lipid surface, resulting in a wedge-like, non-specific pore rug.nl. The C-terminal region of some lantibiotics, which contains a majority of positively charged residues, is particularly involved in binding to the head groups of anionic phospholipids researchgate.netmdpi.com.

Pep5 pores, similar to those formed by nisin, have been described as rectifying, meaning they primarily facilitate ion movement in one direction researchgate.net. This pore formation ultimately leads to the dissipation of the proton motive force (PMF), which is essential for cellular energy production and transport processes mdpi.com. The disruption of the PMF is a major factor contributing to cell death mdpi.com.

Induction of Autolytic Processes in Sensitive Staphylococci

In addition to membrane permeabilization, Pep5 can also induce autolysis in sensitive staphylococci cabidigitallibrary.orgnih.govdntb.gov.uaresearchgate.net. This occurs through the activation of cell wall hydrolyzing enzymes cabidigitallibrary.orgnih.gov. Studies have shown that Pep5, along with other cationic peptides like nisin, can stimulate the activity of autolytic enzymes such as N-acetylmuramoyl-L-alanine amidase oup.comnih.govdntb.gov.ua.

The mechanism of autolysis induction by Pep5 is thought to involve the interaction of the cationic peptide with negatively charged cell wall components, such as lipoteichoic acids (LTA) and teichoic acids nih.govdntb.gov.uamdpi.com. These anionic polymers normally interact with and can inhibit autolytic enzymes nih.govdntb.gov.uamdpi.com. By binding to LTA and teichoic acids, Pep5 may displace these inhibitors, thereby activating the cell wall hydrolyzing enzymes nih.govdntb.gov.uamdpi.com. This activation leads to the degradation of the peptidoglycan layer, resulting in cell lysis researchgate.net.

Experiments with isolated cell walls have demonstrated that Pep5 can stimulate amidase activity at low ionic strength dntb.gov.ua. However, at high concentrations relative to cell wall concentration, Pep5 can inhibit enzyme activity, possibly by interfering with substrate access dntb.gov.ua.

Basis for Selective Activity Against Gram-Positive Bacteria and Inactivity Against Gram-Negative Bacteria

Pep5, like most lantibiotics, exhibits potent activity primarily against Gram-positive bacteria ontosight.ainih.gov. This selectivity is largely attributed to fundamental differences in the cell envelope structure between Gram-positive and Gram-negative bacteria nih.gov.

Gram-positive bacteria possess a thick layer of peptidoglycan and a cytoplasmic membrane nih.gov. Pep5 can directly interact with the cytoplasmic membrane of these bacteria, leading to pore formation and cell death cabidigitallibrary.orgoup.comontosight.ai. The presence of anionic phospholipids in the Gram-positive membrane facilitates this interaction rug.nlresearchgate.net.

In contrast, Gram-negative bacteria have a more complex cell envelope that includes an outer membrane external to the peptidoglycan layer and the cytoplasmic membrane nih.gov. This outer membrane acts as a significant barrier that restricts the access of many antimicrobial agents, including lantibiotics like Pep5, to their target site on the cytoplasmic membrane oup.comnih.gov. The relatively large size of lantibiotics (approximately 1800–4600 Da) prevents them from efficiently penetrating the porins and other transport systems in the outer membrane of Gram-negative bacteria oup.com.

While some studies suggest that activity against Gram-negative bacteria can be observed upon disruption of the outer membrane, the intrinsic resistance of intact Gram-negative bacteria to Pep5 is primarily due to this permeability barrier oup.comnih.gov.

Producer Self Protection: the Pep5 Immunity System

Characterization of the PepI Immunity Peptide: Structure and Features

The cornerstone of Pep5 immunity is PepI, a 69-amino-acid peptide encoded by the pepI gene, which is located within the Pep5 biosynthetic gene cluster. nih.govasm.org PepI has a distinct amphiphilic structure, which is critical for its function. nih.govoup.com The N-terminal region of the peptide is markedly hydrophobic, containing a stretch of 20 apolar residues, while the C-terminal region is strongly hydrophilic and possesses a net positive charge. nih.govnih.gov This striking charge distribution is a key characteristic of PepI and related immunity peptides. nih.gov

Mutational analyses have demonstrated the distinct roles of these two domains. Disruption of the hydrophobic N-terminal segment by introducing charged amino acids was shown to block the export of PepI, rendering the cells sensitive to Pep5. nih.govnih.gov Conversely, successive shortening of the C-terminal end did not affect its export but gradually diminished its ability to confer immunity. nih.govnih.gov This indicates that the N-terminus is essential for transporting the peptide to its site of action, while the C-terminus is directly involved in the immunity mechanism. nih.gov PepI shares a high degree of sequence similarity (74.2%) with EciI, the immunity peptide for the related lantibiotic epicidin 280, suggesting a conserved protection mechanism. asm.orgnih.gov

FeatureDescriptionSource(s)
Size 69 amino acids nih.govnih.govnih.gov
N-Terminus Contains a hydrophobic segment of 20 apolar residues; essential for export. nih.govnih.gov
C-Terminus Strongly hydrophilic with a net positive charge; crucial for immunity function. nih.govnih.gov
Homology 74.2% sequence similarity to EciI (epicidin 280 immunity peptide). asm.orgnih.gov
Genetic Locus Encoded by the pepI gene, upstream of the pepA (Pep5 structural) gene. nih.govasm.org

Localization of PepI in Producer Cells (Membrane-Cell Wall Interface)

The functionality of the PepI immunity peptide is critically dependent on its specific subcellular localization. Studies using green fluorescent protein (GFP) fusions have shown that PepI is transported out of the cytoplasm and accumulates at the interface between the cell membrane and the cell wall. nih.govnih.gov This extracellular positioning is essential for its protective function. nih.govnih.gov

Initial cell fractionation studies had detected PepI in both the soluble and membrane fractions. nih.gov Further experiments demonstrated that PepI is loosely attached to the exterior of the cytoplasmic membrane. nih.govasm.org This was confirmed by observations that the peptide could be removed from the membrane fraction by washing with salts, EDTA, or Triton X-100, and that it was susceptible to hydrolysis by proteases when added to osmotically stabilized protoplasts. nih.govasm.org This strategic positioning allows PepI to intercept Pep5 before it can damage the producer cell's membrane.

Proposed Molecular Mechanisms of Immunity (e.g., Target Shielding)

The precise molecular mechanism by which PepI confers immunity is believed to be based on a concept of "target shielding". nih.govnih.gov Pep5, like other cationic type-A lantibiotics, exerts its antimicrobial action by forming pores in the cytoplasmic membranes of target cells. nih.gov This process is thought to involve an interaction with a specific, negatively charged docking molecule or target on the cell membrane. researchgate.net

The proposed target shielding model posits that the highly cationic C-terminal domain of PepI competes with the positively charged Pep5 for this same anionic target molecule on the producer cell's membrane. nih.govresearchgate.net By binding to this target, PepI effectively "shields" it, preventing Pep5 from docking and initiating the pore formation process. This mechanism is supported by the structural characteristics of PepI, particularly the dense positive charge in its C-terminal region, which is crucial for its protective activity. nih.govresearchgate.net

Role of ATP-Binding Cassette (ABC) Transporter Systems (e.g., PepT, LanFEG) in Immunity

In addition to the specific immunity peptide PepI, lantibiotic producers often employ a second layer of defense involving dedicated ABC transporters. nih.govnih.gov These transport systems, generically designated LanFEG, contribute to immunity by actively expelling the lantibiotic from the cytoplasmic membrane, thereby preventing it from reaching a critical concentration. nih.govresearchgate.net

The Pep5 biosynthetic gene cluster includes the pepT gene, which encodes a transporter. asm.org While the primary role of PepT is the export of the mature Pep5 peptide, ABC transporters in other lantibiotic systems have a well-established dual function that includes immunity. nih.gov The LanFEG-type transporters typically consist of two transmembrane domains (TMDs), LanE and LanG, and a nucleotide-binding domain (NBD), LanF, which hydrolyzes ATP to power the transport process. nih.govnih.gov These transporters are thought to recognize and remove lantibiotic molecules that have become inserted into the membrane, providing a robust, energy-dependent protection mechanism that complements the action of the LanI immunity peptides. researchgate.netasm.org

ComponentTypeProposed Function in ImmunitySource(s)
PepI Immunity PeptideShields the Pep5 target on the cell membrane. nih.govnih.govresearchgate.net
PepT ABC TransporterExports mature Pep5; may contribute to immunity by expelling Pep5 from the membrane. asm.org
LanFEG (General) ABC Transporter SystemProvides immunity by actively removing lantibiotics from the cell membrane. nih.govnih.govresearchgate.net

Transcriptional Coupling of Immunity to Pep5 Production

A critical aspect of the Pep5 self-protection system is the tight regulatory linkage between the production of the lantibiotic and the expression of immunity. asm.orgnih.gov This coordination ensures that the immunity machinery is in place when the antimicrobial peptide is synthesized. This coupling is achieved at the transcriptional level. asm.org

The immunity gene, pepI, is located directly upstream of the Pep5 structural gene, pepA. nih.govnih.gov Analysis of transcription has revealed that the stability of the pepI transcript is a key factor for the expression of the immunity phenotype. nih.gov This stability is conferred by an inverted repeat sequence, which acts as a transcriptional terminator, located downstream of the pepA gene. asm.org This structure is believed to protect the upstream pepI and pepA mRNA from degradation, ensuring that both genes are efficiently transcribed and translated together. asm.org Consequently, any condition that leads to the production of Pep5 also ensures the concurrent production of the PepI immunity peptide, providing an efficient and failsafe mechanism for producer self-protection. asm.orgnih.gov

Mechanisms of Bacterial Resistance to Lantibiotic Pep5

Cell Envelope Modifications Conferring Resistance

Alterations to the bacterial cell envelope are a primary defense against Pep5. These modifications serve to reduce the binding of the cationic Pep5 peptide to the cell surface or to physically impede its access to the cytoplasmic membrane.

Alterations in Membrane Charge (e.g., D-Alanylation of Teichoic Acids, Lysine (B10760008) Esterification of Phosphatidylglycerol)

A key strategy to repel the positively charged Pep5 molecule is to increase the net positive charge of the bacterial cell surface. This is achieved through enzymatic modifications of cell wall and membrane components.

Lysine Esterification of Phosphatidylglycerol: The bacterial cytoplasmic membrane contains negatively charged phospholipids (B1166683), such as phosphatidylglycerol (PG). The multiple peptide resistance factor (MprF) is a membrane protein that modifies PG by attaching a positively charged L-lysine residue, forming lysyl-phosphatidylglycerol (L-PG). nih.govfrontiersin.orgnih.gov This modification reduces the net negative charge of the membrane, thereby decreasing its affinity for cationic peptides. nih.govnih.gov The GraRS system also regulates mprF expression. asm.orgnih.govresearchgate.net Consequently, mutants lacking mprF show significantly increased susceptibility to Pep5. asm.orgnih.gov

Modification Gene/Operon Mechanism Effect on Pep5 Susceptibility Regulator
D-Alanylation of Teichoic AcidsdltABCDIncorporation of positive D-alanine into anionic teichoic acids, increasing cell wall positive charge. nih.govasm.orgfrontiersin.orgInactivation leads to increased susceptibility. asm.orgnih.govGraRS asm.orgnih.govresearchgate.net
Lysine Esterification of PhosphatidylglycerolmprFAddition of positive L-lysine to anionic phosphatidylglycerol, increasing membrane positive charge. nih.govfrontiersin.orgnih.govInactivation leads to increased susceptibility. asm.orgnih.govGraRS asm.orgnih.govresearchgate.net

Changes in Phospholipid and Fatty Acid Composition

The composition of lipids within the bacterial membrane can also influence susceptibility to Pep5. While specific studies focusing solely on Pep5 are limited, general mechanisms of lantibiotic resistance suggest that alterations in the phospholipid headgroups and the saturation level of fatty acid chains play a role. For instance, a decrease in anionic phospholipids and an increase in neutral phospholipids can reduce the net negative charge of the membrane. nih.gov Similarly, changes in the ratio of saturated to unsaturated fatty acids can alter membrane fluidity, which may impact the ability of Pep5 to insert into and disrupt the membrane. nih.govmdpi.comelifesciences.orgelifesciences.org For example, increased levels of saturated fatty acids can decrease membrane fluidity, potentially hindering the insertion of antimicrobial peptides. mdpi.comelifesciences.org

Cell Wall Thickening

An increase in the thickness of the peptidoglycan layer of the cell wall can provide a physical barrier that hinders Pep5 from reaching its target, the cytoplasmic membrane. nih.govpsu.edu This mechanism has been observed in vancomycin-intermediate S. aureus (VISA) strains and is considered a general resistance mechanism against certain antimicrobial peptides. psu.edu By sequestering the peptide within the thickened cell wall, its effective concentration at the membrane is reduced. psu.edu

Active Efflux Systems and Transporters

Bacteria can employ ATP-binding cassette (ABC) transporters to actively pump antimicrobial peptides, including lantibiotics, out of the cell or away from the membrane. nih.govoup.com In the context of Pep5, the producer organism, Staphylococcus epidermidis 5, possesses an immunity protein, PepI, which is thought to be loosely attached to the outside of the cytoplasmic membrane. oup.comasm.org While not a classical efflux pump, PepI is crucial for producer self-protection and may function by antagonizing the pore-forming activity of Pep5 at the membrane. oup.com In S. aureus, the VraFG ABC transporter, which is co-regulated with the GraRS system, contributes to resistance against cationic antimicrobial peptides. asm.orgresearchgate.net Deletion of vraFG in S. aureus leads to a significant increase in susceptibility to Pep5, indicating its role in protecting the cell from this lantibiotic. asm.orgnih.gov

System Type Function Effect on Pep5 Susceptibility
VraFGABC TransporterContributes to resistance against cationic antimicrobial peptides. asm.orgresearchgate.netDeletion increases susceptibility in S. aureus. asm.orgnih.gov
PepIImmunity ProteinProducer self-protection, likely by antagonizing Pep5 activity at the membrane. oup.comasm.orgEssential for immunity in the producing strain. nih.govasm.org

Role of Two-Component Regulatory Systems (e.g., GraRS, SrrAB) in Mediating Susceptibility and Resistance

Two-component systems (TCSs) are crucial for bacteria to sense and respond to environmental stimuli, including the presence of antimicrobial peptides.

The GraRS system in S. aureus acts as a key regulator of resistance to cationic antimicrobial peptides. researchgate.net Upon sensing cell envelope stress, GraRS upregulates the expression of the dlt operon, mprF, and the vraFG ABC transporter. asm.orgnih.govresearchgate.net This coordinated response leads to increased positive surface charge and enhanced efflux capacity, collectively contributing to decreased susceptibility to Pep5. asm.orgnih.gov Consequently, a ΔgraRS mutant is significantly more susceptible to Pep5. asm.orgnih.govresearchgate.net

Conversely, the SrrAB two-component system has been shown to have an opposing effect on Pep5 susceptibility. asm.orgnih.govresearchgate.net An ΔsrrAB mutant of S. aureus exhibits decreased susceptibility (increased resistance) to Pep5. asm.orgnih.govresearchgate.net This is linked to the role of SrrAB in regulating aerobic respiration. asm.orgnih.govresearchgate.net

TCS Effect on Pep5 Susceptibility when Deleted Regulated Genes/Pathways Overall Role
GraRSIncreased Susceptibility asm.orgnih.govresearchgate.netdltABCD, mprF, vraFG asm.orgnih.govresearchgate.netMediates resistance by modifying cell envelope charge and increasing efflux. asm.orgresearchgate.net
SrrABDecreased Susceptibility asm.orgnih.govresearchgate.netqoxABCD (quinol oxidase genes) asm.orgnih.govMediates susceptibility by controlling aerobic respiration. asm.orgnih.govresearchgate.net

Influence of Bacterial Respiratory Constancy on Susceptibility

Recent research has revealed a link between the respiratory state of the bacterium and its susceptibility to certain lantibiotics, including Pep5. researchgate.netresearchgate.net The antimicrobial activity of Pep5 is diminished in S. aureus strains with reduced aerobic respiration. asm.orgnih.gov The SrrAB system regulates the expression of quinol oxidase genes (qoxABCD), which are essential for aerobic respiration. asm.orgnih.gov In an ΔsrrAB mutant, the expression of qoxABCD is downregulated, leading to reduced respiration. asm.orgnih.gov This reduction in respiratory activity is the underlying reason for the decreased susceptibility to Pep5 in this mutant. asm.orgnih.gov Inactivation of qoxABCD directly was also found to decrease susceptibility to Pep5, confirming that a constant state of aerobic respiration is required for the full antimicrobial activity of Pep5 against S. aureus. asm.orgnih.govresearchgate.netresearchgate.net

Comparison of Pep5 Resistance Mechanisms with Other Lantibiotics

Bacterial resistance to lantibiotics is a multifaceted process involving a range of defense strategies, from highly specific enzymatic inactivation to broad adaptations of the cell envelope. While sharing some commonalities, the resistance mechanisms against Pep5 exhibit distinct features when compared to other well-characterized lantibiotics such as the type-A lantibiotics nisin and epidermin (B1255880), and the type-B lantibiotic mersacidin (B1577386). These differences are often rooted in the unique modes of action and molecular targets of each lantibiotic.

A primary distinction lies in the initial molecular target. Nisin, epidermin, and mersacidin all interact with Lipid II, a crucial precursor in the biosynthesis of peptidoglycan. oup.comresearchgate.netasm.org Nisin and epidermin use Lipid II as a docking molecule to facilitate the formation of pores in the cytoplasmic membrane, thereby combining cell wall synthesis inhibition with membrane permeabilization. oup.comasm.orgoup.com Mersacidin, a globular type-B lantibiotic, also binds to Lipid II but exclusively inhibits the transglycosylation step of cell wall synthesis without forming pores. asm.orgoup.com In contrast, Pep5 does not appear to form a complex with Lipid II, suggesting it utilizes a different docking molecule to initiate its pore-forming activity. researchgate.netoup.com This fundamental difference in targeting dictates divergent evolutionary pressures for resistance.

Resistance to nisin is notably complex, involving multiple layers of defense. Bacteria have developed specific enzymes, such as the nisin resistance protein (Nsr) from Lactococcus lactis, which proteolytically cleaves and inactivates nisin. nih.gov Furthermore, dedicated ABC transporters like NsrFP act as efflux pumps to expel nisin from the cell. frontiersin.org

For epidermin, the primary described resistance mechanism, particularly in the producing strain Staphylococcus epidermidis Tü3298, involves the EpiFEG ABC transporter, which confers immunity by exporting the antibiotic. diva-portal.orgroyalsocietypublishing.org

General, non-specific resistance mechanisms are effective against a broader range of cationic antimicrobial peptides, including Pep5, nisin, and epidermin. A key strategy is the modification of the bacterial cell envelope to reduce its net negative charge, thereby electrostatically repelling the positively charged lantibiotics. This is primarily achieved through two mechanisms regulated by two-component systems (TCS):

D-alanylation of teichoic acids : The dltABCD operon incorporates positively charged D-alanine residues into the teichoic acid polymers in the cell wall. nih.govnih.gov

Lysinylation of phosphatidylglycerol : The MprF protein adds lysine to membrane phospholipids, increasing the positive charge of the cytoplasmic membrane. royalsocietypublishing.orgnih.gov

The two-component system GraRS (also known as Aps) is a central regulator of this response and has been shown to mediate decreased susceptibility to Pep5, nisin, and other cationic peptides by controlling the expression of the dlt operon and mprF. royalsocietypublishing.orgasm.org Similarly, the VraSR system contributes to resistance against cell wall-active agents, including lantibiotics. nih.gov A recent study also implicated the SrrAB two-component system in mediating S. aureus susceptibility to Pep5 by controlling aerobic respiration, a mechanism that also affects nisin activity. asm.org

In contrast, resistance to the type-B lantibiotic mersacidin, which does not form pores, relies on different strategies. Since its sole target is cell wall synthesis, alterations in this pathway, such as increased expression of certain penicillin-binding proteins (PBPs), have been associated with reduced susceptibility. nih.gov

The following table provides a comparative overview of the resistance mechanisms.

FeaturePep5NisinEpiderminMersacidin
Lantibiotic Type Type-A (Elongated, Pore-forming) oup.comType-A (Elongated, Pore-forming) oup.comType-A (Elongated, Pore-forming) oup.comType-B (Globular, Enzyme inhibitor) oup.com
Primary Target Unknown (Not Lipid II) oup.comLipid II oup.comasm.orgLipid II researchgate.netoup.comLipid II ontosight.aimdpi.com
Specific Degradation Not reportedYes (Nsr protease) nih.govNot reportedNot reported
Specific Efflux Pumps Not specifically identified, but general transporters like VraFG may contribute royalsocietypublishing.orgYes (NsrFP, AnrAB) oup.comfrontiersin.orgYes (EpiFEG) diva-portal.orgroyalsocietypublishing.orgNot reported
Cell Envelope Modification (Charge) Yes (Regulated by GraRS, SrrAB) royalsocietypublishing.orgasm.orgYes (Regulated by GraRS, BceRSAB) frontiersin.orgnih.govYes (Regulated by GraRS/Aps) royalsocietypublishing.orgLess significant; not primary mechanism
Alteration of Target Pathway Not applicable as target is not cell wall synthesis pathwayYes (Alterations in cell wall/membrane biosynthesis) asm.orgYes (Alterations in cell wall/membrane biosynthesis)Yes (e.g., increased PBP expression) nih.gov
Key Regulatory Systems GraRS, SrrAB asm.orgNsrRK, GraRS, VraSR, BceRSAB oup.comfrontiersin.orgnih.govAps (GraRS) royalsocietypublishing.orgNot extensively characterized

Biotechnological Applications and Engineering Strategies for Lantibiotic Pep5 Research

Rational Design and Site-Directed Mutagenesis for Structure-Activity Relationship (SAR) Studies

Rational design and site-directed mutagenesis are powerful tools to probe the functional significance of specific amino acid residues and structural motifs within Pep5. scispace.comnih.gov These techniques have provided invaluable insights into how modifications to its leader peptide, thioether bridges, and other residues impact its biosynthesis, stability, and antimicrobial activity. scispace.comnih.govfrontiersin.org

Alterations to Leader Peptide and Their Impact on Biosynthesis

The leader peptide of Pep5, a 26-amino acid sequence at the N-terminus of the prepeptide, plays a crucial role in its biosynthesis. oup.com While not part of the mature antibiotic, it is thought to guide the post-translational modifications necessary for activity. oup.comasm.org Studies involving mutations within the leader peptide have revealed its importance for efficient production.

One conserved motif, FDLEI, found in the leader sequence of Pep5 and other related lantibiotics, has been a particular focus of investigation. oup.com Site-directed mutagenesis experiments have shown that altering specific residues within this motif can significantly affect the rate of Pep5 biosynthesis. oup.comnih.gov For instance, replacing Phenylalanine at position -19 with Serine or Glutamic acid at -16 with Lysine (B10760008) resulted in a reduction of Pep5 production to 35% and 38% of the wild-type level, respectively. oup.comnih.gov Interestingly, a mutation of Aspartic acid at -6 to Lysine had a less dramatic effect, with production maintained at 82% of the control. oup.com

These findings suggest that while the FDLEI motif is not absolutely essential for the biosynthesis or correct ring formation of Pep5, it is important for achieving optimal production rates. oup.com The leader peptide likely facilitates the interaction between the prepeptide and the modification enzymes, ensuring efficient processing. oup.comannualreviews.org

Engineering of Thioether Bridges and Modified Residues

The thioether bridges, formed by lanthionine (B1674491) and methyllanthionine residues, are hallmark structural features of lantibiotics and are critical for their activity and stability. scispace.comtandfonline.com Engineering these bridges in Pep5 has been a key strategy to understand their contribution to its function.

In one notable study, a new thioether bridge was successfully introduced into the Pep5 structure. scispace.comtandfonline.com By substituting Alanine at position 19 with a Cysteine, a novel thioether linkage was formed between the newly introduced Cysteine and a dehydrobutyrine at position 16. tandfonline.com This engineered tetracyclic analog of Pep5 demonstrated enhanced bioactivity against several bacterial strains, including Staphylococcus simulans 22 and Bacillus subtilis W23. tandfonline.com

Conversely, the elimination of existing rings has also provided valuable information. The removal of the gene responsible for cyclase activity, pepC, resulted in the production of a Pep5 precursor with dehydrated residues but lacking the characteristic thioether rings. cabidigitallibrary.orgacs.org This highlights the sequential nature of the modification process and the distinct roles of the dehydratase and cyclase enzymes.

Modifications Affecting Proteolytic Stability and Activity

A significant challenge for the therapeutic application of peptide-based antibiotics is their susceptibility to proteolytic degradation. plos.org The thioether rings of lantibiotics are hypothesized to contribute to their stability. tandfonline.com

Bioengineering efforts with Pep5 have shown a direct link between its ring structures and proteolytic resistance. tandfonline.com For example, the elimination of ring B or ring C led to the secretion of proteolytic fragments of Pep5. tandfonline.com While the introduction of an additional thioether ring in Pep5 did enhance its stability against proteases like chymotrypsin, it also resulted in a decrease in its antibacterial activity. plos.org This trade-off between stability and activity is a critical consideration in the rational design of new lantibiotic analogs.

Development of Expression Systems for Recombinant and Engineered Pep5 Analogs

The development of robust expression systems is fundamental for producing sufficient quantities of Pep5 and its engineered variants for research and potential therapeutic use. nih.govnih.gov These systems are also essential for facilitating site-directed mutagenesis studies. nih.govbioresearchcommunications.com

An expression system for Pep5 has been constructed in a non-producing variant of the original producer strain, Staphylococcus epidermidis 5. nih.govnih.gov This system utilizes a shuttle vector that can replicate in both Escherichia coli and Staphylococcus. nih.gov A 6.2-kb fragment of the native plasmid pED503, containing the structural gene pepA, the immunity gene pepI, and downstream sequences, was shown to direct the synthesis of active Pep5. nih.govnih.gov

This system has been successfully used to generate and express mutated Pep5 variants. nih.govnih.gov For example, a Lys-18-Pro mutant was produced at levels comparable to the wild-type peptide. nih.govnih.gov However, a Phe-23-Asp mutation resulted in significantly lower yields, indicating that certain residues within the propeptide region are crucial for efficient biosynthesis. nih.govnih.gov The development of these expression systems is a critical step towards the rational design and large-scale production of novel Pep5 analogs with improved properties. nih.govfrontiersin.orgabcam.com

In Vitro Enzymatic Modifications for Novel Peptide Construction

The unique enzymatic machinery responsible for Pep5 biosynthesis presents an opportunity for the in vitro construction of novel peptides with tailored modifications. frontiersin.org This approach involves harnessing the specific activities of the lantibiotic modification enzymes to introduce thioether bridges and other post-translational modifications into non-lantibiotic peptides. scispace.comfrontiersin.org

The biosynthesis of Pep5 involves a series of enzymatic steps, including the dehydration of serine and threonine residues by a dehydratase (likely PepB) and the subsequent formation of thioether linkages by a cyclase (PepC). oup.com Isolating and understanding the function of these individual enzymes is key to their utilization in in vitro systems. oup.comcabidigitallibrary.org

While much of the work in this area has focused on the well-characterized nisin biosynthesis system, the principles are applicable to Pep5. scispace.com The ability to perform these modifications in vitro would allow for the creation of a wide range of peptides with enhanced stability and novel biological activities, moving beyond the native Pep5 scaffold. scispace.comoup.com This strategy holds significant promise for generating new therapeutic leads and research tools. frontiersin.org

Pep5 as a Model System for Lantibiotic Biosynthesis and Mode of Action Research

Pep5 serves as an important model system for studying the fundamental aspects of lantibiotic biosynthesis and their mechanism of action. scispace.comoup.com As a type-A lantibiotic, it shares structural and functional similarities with other well-known lantibiotics like nisin and epidermin (B1255880), yet also possesses distinct characteristics. plos.orgoup.com

Research on the Pep5 biosynthetic gene cluster has provided insights into the roles of the various enzymes and the leader peptide in the maturation of the antibiotic. oup.comannualreviews.org For instance, studies on Pep5 were among the first to demonstrate the separate functions of the dehydratase and cyclase enzymes in lantibiotic production. cabidigitallibrary.org

Furthermore, investigations into Pep5's mode of action, which involves forming pores in the cytoplasmic membranes of target bacteria, contribute to a broader understanding of how lantibiotics exert their antimicrobial effects. cabidigitallibrary.orgnih.gov Although nisin has been shown to bind to Lipid II as a docking molecule, the specific target for Pep5 has not been definitively identified, suggesting potential differences in their mechanisms of action despite their structural similarities. oup.comresearchgate.net Continued research on Pep5 will undoubtedly continue to illuminate the intricate biology of this important class of antimicrobial peptides.

Strategies for Enhancing Lantibiotic Production Yields in Research Settings

The production yield of the lantibiotic Pep5, a ribosomally synthesized and post-translationally modified peptide from Staphylococcus epidermidis, is a critical factor for its application in research and biotechnology. frontiersin.org Enhancing production involves a multi-faceted approach, targeting the genetic framework of the producer organism, the cultivation environment, and downstream recovery processes. nih.govresearchgate.net Research has identified several key strategies to optimize the biosynthesis and recovery of Pep5.

Genetic Engineering of the Pep5 Biosynthesis Pathway

The biosynthesis of Pep5 is governed by a gene cluster located on the plasmid pED503. nih.govcapes.gov.br This cluster includes the structural gene pepA, which encodes the prepeptide, and genes responsible for modification (pepB, pepC), processing (pepP), transport (pepT), and immunity (pepI). capes.gov.br Manipulation of these genes is a primary strategy for improving production yields.

The pepA gene encodes a 60-amino-acid prepeptide, which consists of a 26-amino-acid N-terminal leader sequence and a 34-amino-acid C-terminal propeptide that undergoes extensive modification to become active Pep5. oup.com The leader peptide is crucial for guiding the biosynthetic enzymes to the propeptide. oup.com Site-directed mutagenesis studies have shown that specific amino acid residues within the leader sequence are important for achieving optimal production rates. While not entirely essential for biosynthesis, alterations in conserved motifs can significantly reduce yield. oup.com For example, mutations within the FDLEI-motif of the leader peptide have been shown to decrease Pep5 production by more than 60%. oup.comoup.com Conversely, mutations in the propeptide region, such as the substitution of Phe-23 for Asp, can lead to a drastic reduction in the amount of excreted peptide, suggesting that certain residues are critical for efficient biosynthesis or transport. nih.govasm.org

Table 1: Impact of Leader Peptide Mutations in pepA on Relative Pep5 Production Yield
MutationLocationEffect on Production (% of Wild-Type)Reference
F-19SFDLEI-motif35% oup.comoup.com
E-16KFDLEI-motif38% oup.comoup.com
D-6KN-terminal region82% oup.comoup.com

Other genes within the biosynthetic cluster are indispensable for producing active Pep5. capes.gov.br Deletion or inactivation of these genes can either halt production entirely or lead to the accumulation of inactive intermediates. For instance, the transporter PepT is crucial for efficient export; its deletion reduces Pep5 production to approximately 10%, indicating that while host-encoded transporters can partially compensate, they are far less efficient. capes.gov.broup.com Inactivation of the protease PepP, which cleaves the leader peptide, results in incorrectly processed fragments with severely diminished antimicrobial activity. capes.gov.br The modification enzymes PepB and PepC are absolutely essential; their deletion leads to the cellular accumulation of the unmodified Pep5 prepeptide with no excretion of the mature, active lantibiotic. capes.gov.br

Table 2: Function of Key Genes in the Pep5 Biosynthetic Cluster and Impact of Their Inactivation on Production
GenePutative FunctionEffect of Inactivation/DeletionReference
pepAEncodes PrepeptideNo production of Pep5. nih.govoup.com
pepBDehydration of Ser/Thr residuesAccumulation of unmodified prepeptide; no excretion of active Pep5. capes.gov.br
pepCThioether ring formationAccumulation of unmodified prepeptide; no excretion of active Pep5. capes.gov.br
pepPLeader peptide processing (Serine Protease)Production of incorrectly processed, low-activity fragments. capes.gov.br
pepTABC TransporterProduction reduced to ~10% of wild-type levels. capes.gov.broup.com
pepIProducer self-protection (Immunity)Production in a sensitive host would be lethal to the producer cell. nih.govcapes.gov.br

Fermentation and Media Optimization

The production of lantibiotics by staphylococci is known to be highly dependent on the composition of the culture medium and the physical parameters of the fermentation process. nih.govnih.gov Optimizing these conditions is a crucial strategy for maximizing yields in a research setting. researchgate.net Key parameters that require careful control and optimization include temperature, pH, and dissolved oxygen levels. patsnap.com

Downstream Process Optimization for Enhanced Recovery

Q & A

Q. What is the genetic basis of Pep5 biosynthesis, and how was the structural gene identified?

The structural gene pepA, encoding a 60-residue prepeptide, was identified on the 18.6 kbp plasmid pED503 in Staphylococcus epidermidis 4. A 14-mer oligonucleotide probe derived from Pep5's amino acid sequence was used to localize pepA, confirming its ribosomally synthesized origin. The precursor includes a protease cleavage site preceding the C-terminal 34-residue propeptide, with post-translational dehydration of Ser/Thr and thioether bridge formation critical for maturation .

Q. What are the key steps in Pep5 maturation, and what experimental methods validate these processes?

Maturation involves:

  • Dehydration : Hydroxyamino acids (Ser/Thr) are converted to dehydroalanine/dehydrobutyrine via enzymes like PepC/PepP .
  • Thioether formation : Cys residues form lanthionine/3-methyllanthionine bridges, mediated by LanB/LanC homologs .
  • Leader peptide cleavage : A protease removes the N-terminal leader sequence. Mass spectrometry (6575.4 Da observed vs. 6576.7 Da calculated) and Edman degradation (halting at modified Thr residues) confirmed dehydration in biosynthetic intermediates .

Q. How does the producer strain achieve self-immunity to Pep5?

The pepI gene, located upstream of pepA, encodes a 69-amino-acid immunity peptide (PepI) loosely attached to the cytoplasmic membrane. PepI disrupts Pep5’s pore-forming activity without direct binding. Transcript stability, ensured by a downstream inverted repeat (ΔG = −56.9 kJ/mol), is critical for sustained pepI expression .

Advanced Research Questions

Q. How can experimental design address contradictions in Pep5 immunity gene functionality?

Early studies suggested pepA was essential for immunity, but mutagenesis of pepA’s start codon showed immunity persisted. Key approaches include:

  • Transcript analysis : Northern blotting to assess pepI mRNA stability in wild-type vs. mutants .
  • Heterologous expression : Expressing pepI under inducible promoters (e.g., xylose) in non-producing strains to isolate its role .
  • Site-directed mutagenesis : Testing PepI mutants (e.g., F13D, I17R) for reduced immunity via Western blot and efflux assays .

Q. What challenges arise in constructing heterologous expression systems for Pep5, and how are they resolved?

Challenges include:

  • Incomplete dehydration : A 6.2-kb gene cluster (including pepA, pepI, and downstream regions) is required for full activity. Partial clusters yield peptides with reduced dehydration (e.g., 3,506 Da vs. wild-type 3,488 Da) .
  • Leader peptide engineering : Mutations (e.g., Lys-18-Pro) alter export efficiency, necessitating shuttle vectors (e.g., pGB9) for Staphylococcus compatibility .
  • Protease compatibility : Host systems lacking specific processing enzymes require co-expression of modifying proteins .

Q. How do transporter proteins (e.g., PepT) influence Pep5 biosynthesis, and what homology-based methods clarify their roles?

PepT, an ABC transporter, exports Pep5 but lacks proteolytic domains seen in type AII lantibiotic transporters. Comparative studies involve:

  • Sequence alignment : N-terminal homology with sublancin transporters (SunT) and C-terminal ATPase domain conservation .
  • Functional assays : Measuring Pep5 secretion in pepT knockout strains or heterologous hosts .
  • Mutagenesis : Disrupting ATP-binding motifs to assess export dependency on ATP hydrolysis .

Q. What analytical techniques resolve discrepancies in post-translational modification studies of Pep5 precursors?

Conflicting reports on dehydration vs. thioether linkage timing are addressed via:

  • Ion-spray mass spectrometry : Detects mass shifts corresponding to dehydration (+18 Da per H₂O loss) .
  • Amino acid analysis : Absence of lanthionine in precursors confirms thioether formation occurs post-dehydration .
  • Protease sensitivity assays : Testing intermediates with antibodies targeting modified vs. unmodified regions .

Methodological Framework for Pep5 Research

Research FocusKey TechniquesExample ApplicationReferences
Gene Cluster AnalysisSouthern blotting, plasmid subcloning, shuttle vector constructionLocalizing pepA on pED503
Post-Translational ModificationsMass spectrometry, Edman degradation, amino acid analysisConfirming dehydration in pre-Pep5
Immunity MechanismsSite-directed mutagenesis, Western blotting, proline efflux assaysCharacterizing PepI membrane localization
Heterologous ExpressionXylose-inducible promoters, E. coli-Staphylococcus shuttle vectorsTesting pepI functionality in non-hosts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.